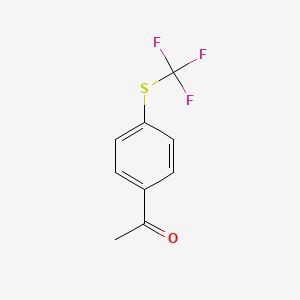

4'-(Trifluoromethylthio)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNFKHHYTGEPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380678 | |

| Record name | 4'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-67-7 | |

| Record name | 4'-(Trifluoromethylthio)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4'-(Trifluoromethylthio)acetophenone

Abstract

This technical guide provides a comprehensive overview of 4'-(Trifluoromethylthio)acetophenone, a pivotal building block in modern medicinal chemistry and materials science. We delve into the strategic importance of the trifluoromethylthio (-SCF3) moiety, detail a robust and reproducible synthetic protocol, and offer a thorough guide to the analytical characterization of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Introduction: The Strategic Value of the -SCF3 Group

The trifluoromethylthio (-SCF3) group has emerged as a crucial substituent in the design of bioactive molecules and advanced materials.[1] Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature (Hammett constant σp = 0.50) allows chemists to finely tune the pharmacokinetic and physicochemical properties of parent molecules.[2]

Incorporating a -SCF3 group can significantly enhance metabolic stability, improve cell membrane permeability, and modulate receptor binding affinity.[3][4] Consequently, building blocks like this compound, which provide a reliable handle for introducing this functional group, are of immense value in drug discovery and development pipelines.[5] This guide focuses on a common and effective method for its synthesis and provides a detailed protocol for its complete analytical characterization.

Synthesis Strategy: Copper-Mediated Trifluoromethylthiolation

The synthesis of aryl-SCF3 compounds is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[6] Copper-mediated pathways are particularly prevalent due to their efficiency and operational simplicity.[7] The chosen strategy involves the reaction of a readily available aryl halide, 4'-iodoacetophenone, with a stable and effective trifluoromethylthiolating agent.

The core of this synthesis is the in-situ generation of a reactive CuSCF3 species from a copper(I) salt and a silver(I) trifluoromethylthiolate source.[2][8] This approach circumvents the need for preparing and handling potentially unstable CuSCF3 reagents directly.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

-

Salt Metathesis: Copper(I) iodide reacts with silver(I) trifluoromethylthiolate to form the active CuSCF3 species and silver iodide.

-

Oxidative Addition: The CuSCF3 species undergoes oxidative addition to the aryl iodide (4'-iodoacetophenone).

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the final product, this compound, and regenerates a copper(I) halide.

This catalytic cycle provides a reliable and high-yielding route to the desired product.

Caption: High-level workflow for the synthesis and analysis.

Detailed Experimental Protocol

Materials:

-

4'-Iodoacetophenone

-

Copper(I) Iodide (CuI)

-

Silver(I) Trifluoromethylthiolate (AgSCF3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-iodoacetophenone (1.0 eq.), copper(I) iodide (1.2 eq.), and silver(I) trifluoromethylthiolate (1.2 eq.).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing saturated aqueous NH4Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm (d, 2H), ~7.7 ppm (d, 2H), ~2.6 ppm (s, 3H) |

| ¹³C NMR | Chemical Shift (δ) | ~197 ppm (C=O), ~144 ppm (C-S), ~132 ppm (q, CF3), ~129 ppm, ~126 ppm, ~137 ppm (Aromatic C), ~27 ppm (CH3) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -42 ppm (s, 3F) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1685 cm⁻¹ (C=O stretch), ~1110 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | m/z | M⁺ at ~220, fragments at ~205 ([M-CH3]⁺), ~177 ([M-COCH3]⁺) |

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom. ¹⁹F NMR is crucial for verifying the presence and integrity of the -SCF3 group.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl3) in a standard NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

The aromatic protons ortho to the acetyl group are expected around δ 8.0 ppm, appearing as a doublet.

-

The aromatic protons ortho to the -SCF3 group are expected around δ 7.7 ppm, also as a doublet.[9]

-

The methyl protons of the acetyl group will appear as a sharp singlet around δ 2.6 ppm.[10][11]

-

-

¹⁹F NMR Acquisition:

Caption: Key NMR assignments for the target compound.

3.2.2. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the carbonyl (C=O) of the ketone and the C-F bonds of the trifluoromethyl group.

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Scan the sample over the range of 4000-600 cm⁻¹.

-

A strong, sharp absorption band is expected around 1685 cm⁻¹, which is characteristic of an aryl ketone's C=O stretching vibration.[15][16][17]

-

Strong absorption bands in the region of 1100-1150 cm⁻¹ are indicative of the C-F stretching vibrations of the -CF3 group.

-

3.2.3. Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.

-

Method: Electron Ionization (EI) is a suitable method for this relatively volatile and stable compound.[18]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe.

-

The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of C9H7F3OS (approx. 220.02).

-

Expect characteristic fragmentation patterns, such as the loss of a methyl radical ([M-15]⁺) or an acetyl radical ([M-43]⁺).[19][20]

-

Conclusion

This guide has outlined a reliable and well-documented approach for the synthesis of this compound via a copper-mediated cross-coupling reaction. The provided protocols for synthesis and purification, combined with the detailed guide to spectroscopic characterization, offer a complete and self-validating workflow for researchers. The successful synthesis and characterization of this key building block enable further exploration in medicinal chemistry and materials science, leveraging the unique and advantageous properties of the trifluoromethylthio group.

References

-

Indian Academy of Sciences. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. 4'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2022). 4'-SCF3-Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Retrieved from [Link]

-

PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Chinese Chemical Society. Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. CCS Chemistry. Retrieved from [Link]

- Google Patents. (2012). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

ACS Publications. Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ACS Publications. (2025). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Organic Letters. Retrieved from [Link]

-

The University of Osaka Institutional Knowledge Archive. Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. Retrieved from [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

ResearchGate. The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

-

Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

- Google Patents. (2013). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

ResearchGate. Sensitivity of ¹⁹F NMR chemical shifts of 4∋‐SCF3 to interactions.... Retrieved from [Link]

-

Dalton Transactions - UVIC. (2016). Retrieved from [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Oxford Academic. (2021). Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. Chemistry Letters. Retrieved from [Link]

-

National Institutes of Health. Synthesis of carbohydrate analogues of the THF-acetogenin 4-Deoxyannomontacin and their cytotoxicity against human prostate cancer cell lines. Retrieved from [Link]

-

StudyRaid. Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

ResearchGate. SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. Retrieved from [Link]

-

arXiv. NMR parameters in alkali, alkaline earth and rare earth fluorides from first principle calculations. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

National Institutes of Health. Data Processing Workflow to Identify Structurally Related Compounds in Petroleum Substances Using Ion Mobility Spectrometry−Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. Copper-Catalyzed Trifluoromethylation of Terminal Alkenes through Allylic C–H Bond Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

ChemSynthesis. 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]

-

StudyRaid. NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

-

Beilstein Journals. (2014). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Retrieved from [Link]

-

National Institutes of Health. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Dove Medical Press. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 7. ias.ac.in [ias.ac.in]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. app.studyraid.com [app.studyraid.com]

- 12. 4'-SCF3 -Labeling Constitutes a Sensitive 19 F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. app.studyraid.com [app.studyraid.com]

- 17. Acetophenone [webbook.nist.gov]

- 18. web.uvic.ca [web.uvic.ca]

- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 20. Data Processing Workflow to Identify Structurally Related Compounds in Petroleum Substances Using Ion Mobility Spectrometry−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4'-(Trifluoromethylthio)acetophenone

An In-depth Technical Guide to the Physicochemical Properties of 4'-(Trifluoromethylthio)acetophenone

Executive Summary

This compound is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural features—a ketone functional group and a trifluoromethylthio (-SCF₃) substituent on a phenyl ring—impart a distinct combination of electronic and steric properties. The potent electron-withdrawing nature of the -SCF₃ group significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and safety considerations, intended for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, reaction design, and application development. The trifluoromethylthio group, in particular, enhances lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates.[1]

| Property | Value | Source(s) |

| CAS Number | 713-67-7 | [2][3][4] |

| Molecular Formula | C₉H₇F₃OS | [3][5] |

| Molecular Weight | 220.21 g/mol | [3][5] |

| Appearance | Solid, clear, almost colorless liquid | [4] |

| Melting Point | 28-32 °C | [4] |

| Boiling Point | 115-117 °C at 20 Torr | [4] |

| SMILES | FC(F)(F)Sc1ccc(cc1)C(=O)C | |

| InChI Key | TXNFKHHYTGEPRL-UHFFFAOYSA-N |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as a set of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of both the acetyl and trifluoromethylthio groups. The methyl protons of the acetyl group will present as a sharp singlet further upfield (typically δ 2.5-2.7 ppm).

-

¹³C NMR: The carbon spectrum will feature a carbonyl carbon signal significantly downfield (>195 ppm). Aromatic carbons will appear in the δ 120-140 ppm range, with their exact shifts influenced by the attached functional groups. The methyl carbon will be observed upfield (<30 ppm), and the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the -SCF₃ group. Its chemical shift provides direct confirmation of the trifluoromethylthio moiety.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 220. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to form an acylium ion and the cleavage of the acetyl group ([M-43]⁺), leading to a fragment corresponding to the 4-(trifluoromethylthio)phenyl cation.

Synthesis and Purification

This compound is typically synthesized from a precursor containing the pre-formed trifluoromethylthio-aryl moiety. A common and effective method is the Friedel-Crafts acylation of (trifluoromethylthio)benzene.

Causality Behind Experimental Choices

The Friedel-Crafts acylation is the method of choice due to its high efficiency in forming aryl ketones. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent (acetyl chloride or acetic anhydride) and generate the electrophilic acylium ion. The solvent, often a non-reactive chlorinated hydrocarbon like dichloromethane (DCM), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is typically run at a low temperature initially to control the exothermic reaction and then warmed to ensure completion. An aqueous workup is necessary to quench the catalyst and separate the organic product from inorganic salts.

Step-by-Step Synthesis Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere of dry nitrogen.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous dichloromethane (DCM).

-

Reactant Addition: The flask is cooled to 0 °C in an ice bath. A solution of (trifluoromethylthio)benzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key components: the aromatic ring, the acetyl group, and the trifluoromethylthio substituent.

-

Trifluoromethylthio (-SCF₃) Group: This group is strongly electron-withdrawing primarily through a powerful inductive effect (-I) due to the highly electronegative fluorine atoms. It is also deactivating and meta-directing for electrophilic aromatic substitution reactions. Its lipophilicity and metabolic stability make it a desirable feature in drug design.[1]

-

Acetyl (-COCH₃) Group: The acetyl group is also deactivating and meta-directing. Its carbonyl functionality is the primary site for nucleophilic addition and condensation reactions. It can be reduced to an alcohol, converted to an oxime, or serve as a handle for forming larger molecules like chalcones.

-

Combined Effects: With two deactivating, meta-directing groups, the aromatic ring is significantly deactivated towards further electrophilic substitution. The primary sites of reactivity are the carbonyl carbon (for nucleophilic attack) and the methyl protons of the acetyl group (which can be deprotonated under strong basic conditions to form an enolate). The strong electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon compared to acetophenone itself.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from heat and open flames.[2] Keep the container tightly closed to prevent moisture absorption and degradation.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential, particularly as a building block in medicinal chemistry. Its physicochemical properties are largely dictated by the strong electron-withdrawing and lipophilic trifluoromethylthio group. A thorough understanding of its properties, reactivity, and synthesis is essential for researchers aiming to leverage this molecule in the design of novel compounds with enhanced biological activity and optimized pharmacokinetic profiles.

References

-

This compound. R&D Chemicals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 4-(TRIFLUOROMETHYLTHIO)ACETOPHENONE | 713-67-7 [amp.chemicalbook.com]

- 5. rdchemicals.com [rdchemicals.com]

4'-(Trifluoromethylthio)acetophenone CAS number and properties

An In-Depth Technical Guide to 4'-(Trifluoromethylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized aromatic ketone of significant interest in medicinal and agrochemical research. Its structure, featuring an acetophenone core functionalized with a trifluoromethylthio (-SCF₃) group at the para position, makes it a valuable synthetic intermediate. The incorporation of the -SCF₃ moiety is a key strategy in modern drug design, used to modulate a molecule's physicochemical and biological properties. This group is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance metabolic stability, improve membrane permeability, and alter binding affinities of parent compounds.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

Proper identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This section details the essential identifiers and physicochemical characteristics of this compound.

Synonyms :

-

1-(4-((Trifluoromethyl)thio)phenyl)ethanone

-

1-[4-(Trifluoromethylsulfanyl)phenyl]ethanone

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are critical for planning synthetic transformations, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃OS | [3][4] |

| Molecular Weight | 220.21 g/mol | [3][4] |

| Appearance | Solid | [3] |

| SMILES String | FC(F)(F)Sc1ccc(cc1)C(=O)C | [3] |

| InChI Key | TXNFKHHYTGEPRL-UHFFFAOYSA-N | [3] |

Expected Spectroscopic Data

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-understood principles of NMR and IR spectroscopy. These predictions are crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons of the acetyl group (-COCH₃), and two doublets in the aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing nature of both the acetyl and trifluoromethylthio groups will deshield these aromatic protons, shifting them downfield.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (highly deshielded, >190 ppm), the methyl carbon of the acetyl group, and the carbons of the aromatic ring. The carbon attached to the trifluoromethylthio group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the -SCF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected around 1680-1700 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.[5]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 220.21. Characteristic fragmentation patterns would likely involve the loss of the acetyl group and fragments related to the trifluoromethylthio moiety.

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the trifluoromethylthio group onto a pre-existing acetophenone scaffold. A common and effective strategy is the trifluoromethylthiolation of an aryl halide.

Proposed Synthetic Workflow

A robust and widely applicable method for synthesizing aryl trifluoromethyl thioethers is the copper-mediated reaction between an aryl iodide or bromide and a trifluoromethylthiolating agent. The following workflow outlines a plausible synthesis starting from the commercially available 4'-Bromoacetophenone.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Copper-Mediated Trifluoromethylthiolation

This protocol is a representative procedure based on established methods for aryl trifluoromethylthiolation.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions.

-

Reagent Preparation:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4'-Bromoacetophenone (1.0 eq).

-

Add a copper(I) trifluoromethylthiolating reagent, such as CuSCF₃ (1.2-1.5 eq). Alternatively, the active reagent can be generated in situ.

-

Add a suitable dry, polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to achieve a substrate concentration of approximately 0.5 M.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper center and subsequent reductive elimination to form the C-S bond. The inert atmosphere prevents the oxidation of the copper catalyst and other reagents.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Self-Validation: The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be confirmed by TLC or HPLC before combining and evaporating the solvent.

-

-

Product Characterization:

-

Confirm the identity and purity of the final white solid product using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, IR, MS).

-

Applications in Drug Discovery and Development

The trifluoromethylthio (-SCF₃) group is a privileged moiety in modern medicinal chemistry due to its unique combination of properties.[1] Its incorporation into a molecular scaffold, such as acetophenone, provides a building block for creating new chemical entities with potentially enhanced therapeutic profiles.

Modulation of Physicochemical Properties

The -SCF₃ group acts as a powerful modulator of key drug-like properties.

-

Lipophilicity: The -SCF₃ group is one of the most lipophilic substituents used in drug design. This property can significantly enhance a compound's ability to cross cellular membranes, potentially improving bioavailability and central nervous system (CNS) penetration.[1]

-

Metabolic Stability: As a strong electron-withdrawing group, the -SCF₃ substituent can shield adjacent positions on the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can increase the metabolic half-life of a drug candidate.[1][2]

-

Binding Interactions: The unique electronic nature and steric bulk of the -SCF₃ group can lead to novel and favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.[6]

Caption: Impact of the -SCF₃ group on molecular properties.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate. The acetyl group can be readily transformed into a wide range of other functionalities. For example:

-

Reduction of the ketone yields a secondary alcohol, a common feature in many bioactive molecules.

-

Condensation reactions (e.g., aldol or Claisen-Schmidt) with aldehydes can be used to construct larger, more complex scaffolds like chalcones.

-

α-Halogenation followed by nucleophilic substitution allows for the introduction of diverse functional groups adjacent to the carbonyl.

These transformations enable chemists to rapidly build libraries of complex molecules from a single, strategically functionalized intermediate for screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

-

Hazard Classification: this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and is accompanied by the GHS07 pictogram (exclamation mark).[7]

-

Signal Word: Warning[7]

-

Hazard Statement: H302: Harmful if swallowed.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Inspect gloves prior to use.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.

References

-

Acetophenone, p-bromo- - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. ACS Publications. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. National Institutes of Health (NIH). [Link]

-

Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. ResearchGate. [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate. [Link]

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 4'-(Trifluoromethylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4'-(Trifluoromethylthio)acetophenone, a compound of interest in pharmaceutical and materials science research. Understanding the spectral characteristics of this molecule is fundamental to its identification, purity assessment, and elucidation of its role in various chemical transformations. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established scientific principles.

Introduction to this compound

This compound, with the chemical formula C₉H₇F₃OS, is an aromatic ketone distinguished by the presence of a trifluoromethylthio (-SCF₃) group at the para position of the acetophenone core. The strong electron-withdrawing nature of the -SCF₃ group significantly influences the electronic environment of the aromatic ring and the carbonyl group, which in turn dictates its reactivity and spectral properties. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore crucial for any researcher working with this compound.

Compound Identity:

| Parameter | Value |

| Chemical Name | 1-(4-(Trifluoromethylthio)phenyl)ethan-1-one |

| CAS Number | 713-67-7 |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| 7.74 | Multiplet | 2H | Aromatic Protons (ortho to -SCF₃) |

| 2.62 | Singlet | 3H | Acetyl Protons (-COCH₃) |

Interpretation:

The downfield shift of the aromatic protons is a direct consequence of the electron-withdrawing effects of both the acetyl and trifluoromethylthio groups. The protons ortho to the carbonyl group (δ 7.98) are more deshielded than those ortho to the -SCF₃ group (δ 7.74) due to the anisotropic effect of the carbonyl bond. The acetyl protons appear as a sharp singlet at δ 2.62, indicative of a methyl group adjacent to a carbonyl.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic nature of the carbon atoms.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl Carbon (C=O) |

| ~139 | Aromatic Carbon (ipso- to -COCH₃) |

| ~135 | Aromatic Carbon (ipso- to -SCF₃) |

| ~129 | Aromatic Carbons (ortho to -COCH₃) |

| ~126 | Aromatic Carbons (ortho to -SCF₃) |

| ~129 (q) | Trifluoromethyl Carbon (-CF₃) |

| ~27 | Acetyl Carbon (-CH₃) |

Interpretation:

The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (~197 ppm). The aromatic carbons will show distinct signals due to the substitution pattern. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by vibrations associated with the carbonyl group and the aromatic ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1400 | Medium-Strong | Aromatic C=C Bending |

| ~1100-1000 | Strong | C-F Stretch (in -SCF₃) |

| ~850-800 | Strong | C-H Out-of-plane Bending (para-disubstituted) |

Interpretation:

The strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring. The bands in the 1600-1400 cm⁻¹ region confirm the presence of the aromatic ring. A strong absorption in the 1100-1000 cm⁻¹ region is expected for the C-F stretching vibrations of the trifluoromethyl group. The out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range is indicative of 1,4-disubstitution on the benzene ring.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common method.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 205 | [M - CH₃]⁺ |

| 151 | [M - SCF₃]⁺ |

| 123 | [C₆H₄SCF₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of Fragmentation:

The molecular ion peak [M]⁺ is expected at m/z 220. A common fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of a methyl radical to form the [M - CH₃]⁺ ion at m/z 205. Another likely fragmentation is the cleavage of the C-S bond, resulting in the loss of the trifluoromethyl radical and the formation of a [M - CF₃]⁺ ion, or the loss of the entire trifluoromethylthio group. The presence of a peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) would be a strong indicator of the acetophenone structure.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The spectral data of this compound are consistent with its proposed structure. The ¹H NMR confirms the presence and connectivity of the aromatic and acetyl protons. While experimental ¹³C NMR, IR, and MS data are not widely available, predictive analysis based on established principles of spectroscopy provides a reliable framework for the interpretation of experimentally acquired data. The protocols outlined in this guide represent standard methodologies that can be adapted to specific instrumentation to ensure the acquisition of high-quality spectral data, which is paramount for the rigorous characterization of this and other related compounds in a research and development setting.

References

(Note: As specific experimental data for this compound is not widely published, this reference list includes general authoritative sources for the spectroscopic techniques discussed.)

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. [Link]

-

Nachhaltige Methoden zur Einführung von Fluoralkyl(thio)gruppen. (2017). Technische Universität Kaiserslautern. (Doctoral dissertation). [Link]

A Historical Perspective on Trifluoromethylthio-Containing Compounds: From Curiosity to Cornerstone

An In-Depth Technical Guide:

For researchers, scientists, and professionals in drug development, the trifluoromethylthio (-SCF3) group is a familiar and powerful tool. Its unique combination of extreme lipophilicity and potent electron-withdrawing character allows for the fine-tuning of a molecule's steric and electronic properties, often leading to enhanced metabolic stability and improved cell membrane permeability.[1][2] This guide provides a historical perspective on the evolution of trifluoromethylthio chemistry, tracing its path from early, challenging syntheses to the sophisticated and diverse methodologies available today.

Part 1: The Genesis of Trifluoromethylthio Chemistry

The story of the -SCF3 group is intrinsically linked to the broader field of organofluorine chemistry, which began to flourish in the mid-20th century. While the trifluoromethyl (-CF3) group saw earlier adoption in pharmaceuticals, dating back to the 1940s, the analogous sulfur-containing moiety presented a greater synthetic challenge.[3] The initial forays into this chemistry were characterized by harsh reaction conditions and a limited substrate scope, reflecting the difficulty of taming the reactivity of early trifluoromethylthiolating agents.

Pioneering work in this area was conducted by Soviet chemist Lev M. Yagupolskii and his collaborators. In the 1970s, they discovered that S-trifluoromethyl diarylsulfonium salts could serve as effective reagents for the trifluoromethylthiolation of certain nucleophiles, such as thiophenolates.[4] This discovery marked a critical turning point, establishing the foundation for what would become the most dominant strategy for introducing the -SCF3 group: electrophilic trifluoromethylthiolation. These early sulfonium salts, while groundbreaking, were often difficult to prepare and handle, limiting their widespread use.

Part 2: The Evolution of Synthetic Methodologies

The initial discoveries by Yagupolskii sparked a decades-long quest for more practical, stable, and versatile trifluoromethylthiolating reagents. This evolution can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

The development of shelf-stable, crystalline electrophilic reagents was a major breakthrough. Building upon the foundation laid by Yagupolskii, the research group of Teruo Umemoto developed S-(trifluoromethyl)dibenzothiophenium salts, which became commercially available and widely adopted by the synthetic community.[4] These reagents offered significantly improved stability and handling characteristics, enabling the trifluoromethylthiolation of a broader range of nucleophiles, including silyl enol ethers and β-ketoesters.[4]

The success of Umemoto's reagents spurred further innovation. In the 2000s and 2010s, a new generation of powerful electrophilic reagents emerged from various research groups, each with unique advantages:

-

Togni Reagents: Hypervalent iodine(III)-CF3 reagents developed by Antonio Togni and his group provided a milder alternative for trifluoromethylation and, subsequently, the development of related -SCF3 chemistry.[4]

-

Shibata's Reagents: Norio Shibata and his team developed novel sulfoximinium salts and benzothiophenium salts, expanding the toolkit of available reagents.[4]

-

Shen's Reagents: Yanchuan Shen's group introduced N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, which exhibit high reactivity for the Friedel-Crafts trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds.[5]

The underlying principle of these reagents involves the nucleophilic attack on the electrophilic sulfur atom (or in some cases, the CF3 group itself), leading to the transfer of the -SCF3 moiety.

While electrophilic methods dominated the landscape, alternative strategies were also being developed.

-

Nucleophilic Trifluoromethylthiolation: This approach utilizes a source of the "SCF3⁻" anion. Reagents like silver trifluoromethylthiolate (AgSCF3) and copper trifluoromethylthiolate (CuSCF3) proved effective for the trifluoromethylthiolation of aryl halides and other electrophilic substrates.[6] These methods, often catalyzed by transition metals like palladium or copper, provided a complementary approach, particularly for substrates that were incompatible with electrophilic conditions.

-

Radical Trifluoromethylthiolation: The generation of the trifluoromethylthio radical (•SCF3) opened another avenue for C-SCF3 bond formation. This highly reactive intermediate can be generated from various precursors and participates in reactions with alkenes, alkynes, and arenes.

| Reagent Class | Historical Example(s) | Typical Substrates |

| Electrophilic | Yagupolskii's Sulfonium Salts, Umemoto's Reagents | Thiophenols, Enolates, Electron-rich Arenes |

| Nucleophilic | AgSCF₃, CuSCF₃ | Aryl Halides, Alkyl Halides |

| Radical | CF₃SSCF₃ (with initiator) | Alkenes, Alkynes |

Part 3: Biological Significance in a Historical Context

The interest in trifluoromethylthio-containing compounds has always been driven by their potential application in life sciences. The introduction of fluorine-containing groups into organic molecules was known to cause significant changes in their biological properties.[4][7] The -SCF3 group, in particular, was recognized for its ability to dramatically increase lipophilicity, even more so than a methyl group or a chlorine atom.[7] This property is crucial for enhancing a drug's ability to cross cellular membranes and improving its pharmacokinetic profile.[2]

Furthermore, the strong electron-withdrawing nature of the -SCF3 group often increases a molecule's resistance to oxidative metabolism, thereby improving its stability in vivo.[2] This dual benefit—enhanced lipophilicity and metabolic stability—made the -SCF3 group a highly attractive substituent for medicinal chemists and agrochemical developers, fueling the drive for new and more efficient synthetic methods.

Part 4: A Representative Historical Protocol

To provide a tangible sense of the methodologies from a pivotal era, the following section outlines a generalized, step-by-step protocol for the trifluoromethylthiolation of a β-ketoester using an Umemoto-type reagent, a common transformation in the late 20th century.

Objective: Synthesis of an α-trifluoromethylthio-β-ketoester.

Methodology:

-

Reaction Setup: A round-bottom flask is charged with the β-ketoester substrate and a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). The flask is flushed with an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base (e.g., sodium hydride or a tertiary amine like triethylamine) is added to the solution at a controlled temperature (often 0 °C) to deprotonate the β-ketoester, forming the corresponding enolate in situ.

-

Reagent Addition: The S-(trifluoromethyl)dibenzothiophenium salt (Umemoto's reagent) is added portion-wise to the stirred solution. The reaction is monitored for consumption of the starting material by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure α-trifluoromethylthio-β-ketoester.

Conclusion

The history of trifluoromethylthio-containing compounds is a compelling narrative of scientific progress, driven by the pursuit of unique molecular properties. From the challenging early syntheses of Yagupolskii to the development of robust and versatile reagents by Umemoto, Togni, Shen, and others, the field has evolved dramatically. This journey has transformed the -SCF3 group from a synthetic curiosity into a cornerstone of modern medicinal and materials chemistry, providing researchers with a powerful tool to modulate molecular function and design the next generation of advanced compounds.

References

- Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 632-639.

-

Zhang, C. (2020). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Asian Journal of Organic Chemistry, 9(10), 1546-1563. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Introduction of Trifluoromethylthio Group into Organic Molecules. Chemical Reviews, 114(4), 2290-2326. [Link]

-

Rábai, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(14), 9036-9046. [Link]

-

Shen, Y., & Ni, C. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2647-2661. [Link]

-

Li, X., et al. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences, 129(11), 1677-1687. [Link]

-

Yang, Y., et al. (2023). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST). Angewandte Chemie International Edition, 62(32), e202306095. [Link]

-

Shen, Y., & Lu, L. (2017). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 56(43), 13426-13430. [Link]

-

Goossen, L. J., et al. (2021). Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Hiyama, T. (2000). Biologically Active Organofluorine Compounds. Organofluorine Compounds: Chemistry and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Trifluoromethylthio Group in Aromatic Systems

Introduction

In the landscape of modern chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful moiety. Its distinctive combination of high lipophilicity, significant electronegativity, and metabolic stability allows chemists to finely tune the physicochemical and biological properties of organic molecules.[3][4][5]

The SCF3 group is often employed to enhance a molecule's ability to permeate cell membranes, a critical factor for the bioavailability of drug candidates.[3][4] Furthermore, its strong electron-withdrawing nature can shield adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo lifetime of a therapeutic agent.[4][6] This guide offers a comprehensive exploration of the SCF3 group in the context of aromatic systems, delving into its fundamental properties, modern synthetic methodologies, and key applications to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this remarkable functional group.

Core Physicochemical Properties: A Quantitative Perspective

The utility of the trifluoromethylthio group stems from a unique confluence of electronic and steric properties that distinguish it from other common functional groups. Understanding these characteristics is paramount for its rational application in molecular design.

Lipophilicity: The SCF3 group is one of the most lipophilic functional groups used in drug discovery.[4] Lipophilicity, often quantified by the Hansch-Leo lipophilicity parameter (π), is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The high π value of the SCF3 group significantly enhances the ability of a parent molecule to cross lipid bilayers, such as the cell membrane or the blood-brain barrier.[3][4]

Electronic Effects: With a Hammett parameter (σp) of approximately 0.50, the SCF3 group is a strong electron-withdrawing group through induction, comparable to a nitro group. This property is crucial for modulating the pKa of nearby functional groups and increasing a molecule's oxidative metabolic stability.[4][6] Unlike the related trifluoromethoxy (OCF3) group, which can engage in π-donation from the oxygen lone pairs, the SCF3 group's ability to donate electron density to the aromatic ring is negligible.

The following table provides a comparative summary of the key physicochemical parameters for the SCF3 group and other commonly used substituents in drug design.

| Functional Group | Hansch-Leo π Parameter | Hammett Constant (σp) | Relative Size (Van der Waals Volume) |

| -SCF3 | 1.44 [7] | ~0.50 | Large |

| -CH3 | 0.56 | -0.17 | Small |

| -Cl | 0.71 | 0.23 | Medium |

| -CF3 | 0.88[8] | 0.54 | Large |

| -OCF3 | 1.04[8] | 0.35 | Large |

Synthetic Strategies for Aromatic Trifluoromethylthiolation

The installation of an SCF3 group onto an aromatic ring has been a significant challenge in synthetic chemistry. Early methods often required harsh conditions and hazardous reagents.[9] However, recent decades have witnessed the development of a diverse array of more efficient and user-friendly protocols, which can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[10][11]

Electrophilic Trifluoromethylthiolation

This approach is conceptually the most direct, involving the reaction of an electron-rich aromatic system with a reagent that serves as an "SCF3+" source. The development of stable, safe, and highly reactive electrophilic reagents has been a major focus of research.

Causality Behind Reagent Development: Early electrophilic reagents were often gaseous, toxic, or thermally unstable. The need for bench-stable and more reactive alternatives led to the design of reagents where the SCF3 group is attached to a good leaving group. Reagents like N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have proven to be highly effective for the direct trifluoromethylthiolation of a wide range of nucleophiles, including electron-rich arenes and heterocycles.[12] The increased reactivity of these reagents is attributed to the highly stabilized anion that is formed upon departure of the SCF3 cation.

Nucleophilic Trifluoromethylthiolation

In this strategy, an aryl electrophile (such as an aryl halide or triflate) is coupled with a nucleophilic "SCF3-" source. This approach is particularly useful for arenes that are not electron-rich enough to undergo electrophilic substitution.

Key Reagents and Catalysis: The most common nucleophilic sources include trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) and metallic trifluoromethylthiolates like AgSCF3 and CuSCF3.[9][11][13] These reactions are typically mediated by transition metals, most commonly copper or palladium, which facilitate the cross-coupling process. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. A significant advantage of this method is the ability to introduce the SCF3 group at a specific, pre-functionalized position on the aromatic ring.

Radical Trifluoromethylthiolation

Radical-based methods have gained prominence due to their ability to functionalize C-H bonds directly, avoiding the need for pre-functionalized substrates.[1] These reactions involve the generation of a trifluoromethylthio radical (•SCF3), which then reacts with the aromatic substrate.

Modern Activation Methods: The generation of the •SCF3 radical can be achieved through various means, including thermal or UV-light-induced homolysis of precursors like CF3SSCF3.[11] More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for generating the •SCF3 radical from stable electrophilic or nucleophilic SCF3 precursors.[14] This technique offers excellent functional group tolerance and allows for reactions to be conducted at room temperature, making it a highly attractive and sustainable strategy.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Aryl Trifluoromethyl Thioethers [manu56.magtech.com.cn]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Solubility and Stability of 4'-(Trifluoromethylthio)acetophenone

Abstract

4'-(Trifluoromethylthio)acetophenone is an important fluorinated building block in medicinal chemistry and materials science. The trifluoromethylthio (-SCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a framework for the systematic evaluation of these critical parameters. While extensive public data on this specific molecule is limited, this document outlines robust, field-proven methodologies for determining its solubility profile and assessing its stability under various stress conditions. The protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis.

Core Physicochemical Properties and Theoretical Context

This compound (CAS No. 713-67-7) is a solid compound whose properties are significantly influenced by the interplay between the aromatic ketone and the trifluoromethylthio substituent.[3]

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 713-67-7 | [3] |

| Molecular Formula | C₉H₇F₃OS | [3] |

| Molecular Weight | 220.21 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | TXNFKHHYTGEPRL-UHFFFAOYSA-N | [3] |

The Influence of the Trifluoromethylthio (-SCF₃) Group

The -SCF₃ group is a critical determinant of the molecule's behavior.

-

Lipophilicity: The -SCF₃ group is one of the most lipophilic substituents used in drug design.[4] This high lipophilicity suggests that this compound will exhibit poor solubility in aqueous media but good solubility in nonpolar organic solvents.

-

Electronic Effects: The -SCF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the carbonyl group. This property also enhances the metabolic stability of the thioether linkage compared to a simple alkyl thioether by reducing the electron density on the sulfur atom, making it less susceptible to enzymatic oxidation.[5][6]

-

Stability: While more stable than many other sulfur-containing functional groups, the thioether bond is a potential site for chemical degradation, primarily through oxidation to the corresponding sulfoxide and sulfone. The C-S bond is generally robust but can be susceptible to cleavage under harsh hydrolytic conditions.[7]

A Practical Guide to Solubility Determination

Quantitative solubility data is essential for designing synthetic reactions, developing purification methods, and creating formulations for biological assays. Given the lack of extensive published data, experimental determination is required. The isothermal shake-flask method is the gold standard for solubility measurement due to its reliability and simplicity.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

This protocol describes a robust method for determining the solubility of this compound in various solvents. The quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials (e.g., 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Add the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO) to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

-

Equilibration:

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours); the concentration should be constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is best to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical.

-

-

HPLC Analysis and Quantification:

-

Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4 for method development).

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of the compound in the test solvent.

-

Workflow for Solubility Determination

Caption: Logical workflow for the shake-flask solubility protocol.

Data Presentation

Experimental results should be recorded in a clear, tabular format.

Table 2: Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Experimental Value |

Chemical Stability Assessment: A Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[8][9] The conditions outlined below are based on ICH guidelines and are designed to accelerate degradation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The thioether sulfur is susceptible to oxidation, forming the corresponding sulfoxide and, under more forcing conditions, the sulfone. This is often the most likely degradation pathway for thioethers.

-

Hydrolysis: The aryl C-S bond or the acetyl group could be subject to hydrolysis under strongly acidic or basic conditions, although this would likely require elevated temperatures.

-

Photolysis: Aromatic ketones are known chromophores that can absorb UV light, potentially leading to photochemical degradation.

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, set up a test sample and a control sample (stored at 5 °C in the dark).

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80 °C for 24 hours.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 48 hours. Also, test a solution in parallel.

-

Photolytic Degradation: Expose the solid compound and a solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each stressed sample.

-

Neutralize the acid and base samples before analysis.

-

Dilute all samples to the target concentration for HPLC analysis.

-

Analyze the samples using a developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the peak area of any degradation products.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

Use LC-MS to tentatively identify the molecular weights of the major degradants to elucidate the degradation pathway.[9]

-

Workflow for Forced Degradation Study

Caption: Overview of the forced degradation experimental process.

Data Presentation

Summarize the results clearly to show the compound's lability under different conditions.

Table 3: Stability Data Summary for this compound

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (Area %) | Observations |

| 1N HCl, 80 °C | 24h | Experimental Value | Experimental Value | e.g., No significant degradation |

| 1N NaOH, 80 °C | 24h | Experimental Value | Experimental Value | e.g., ~15% degradation |

| 3% H₂O₂, RT | 24h | Experimental Value | Experimental Value | e.g., Two major degradants formed |

| Thermal (105 °C) | 48h | Experimental Value | Experimental Value | e.g., Stable as solid, slight degradation in solution |

| Photolytic (ICH Q1B) | - | Experimental Value | Experimental Value | e.g., Photolabile, yellowing observed |

Essential Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. HPLC with UV detection is the most common and reliable technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening:

-

Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Screen mobile phases consisting of an aqueous component (e.g., water or 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Run a gradient elution (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time of the parent compound and any impurities.

-

-

Method Optimization:

-

Adjust the gradient slope, flow rate (typically 1 mL/min), and mobile phase composition to achieve a good peak shape and a reasonable retention time for the parent peak.

-

The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound, which can be determined using a diode array detector.

-

-

Forced Degradation Sample Analysis:

-

Inject a composite sample containing the parent compound and aliquots from all stressed conditions.

-

The primary goal is to demonstrate baseline separation between the parent peak and all significant degradation product peaks. If co-elution occurs, the method must be further optimized (e.g., by changing the column chemistry or mobile phase pH).

-

-

Method Validation:

-